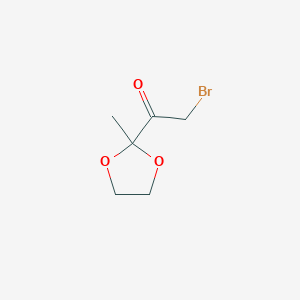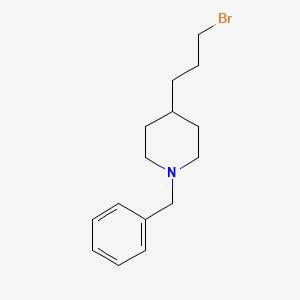
1-Benzyl-4-(3-bromopropyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(3-bromopropyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in various fields, particularly in medicinal chemistry, due to their diverse biological activities. This compound is characterized by a piperidine ring substituted with a benzyl group and a 3-bromopropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(3-bromopropyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperidine with 1,3-dibromopropane under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is heated to reflux, allowing the substitution reaction to occur, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-4-(3-bromopropyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromopropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction: The compound can be reduced to form 1-benzyl-4-propylpiperidine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Products include 1-benzyl-4-(3-azidopropyl)piperidine or 1-benzyl-4-(3-thiopropyl)piperidine.
Oxidation: Products include benzaldehyde or benzoic acid.
Reduction: Product is 1-benzyl-4-propylpiperidine.
Applications De Recherche Scientifique
1-Benzyl-4-(3-bromopropyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is utilized in the development of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(3-bromopropyl)piperidine involves its interaction with specific molecular targets. The benzyl group enhances lipophilicity, facilitating membrane penetration. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The 3-bromopropyl group can undergo nucleophilic substitution, forming covalent bonds with target molecules, leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
1-Benzylpiperidine: Lacks the 3-bromopropyl group, making it less reactive in nucleophilic substitution reactions.
4-(3-Bromopropyl)piperidine: Lacks the benzyl group, resulting in different biological activity and lipophilicity.
1-Benzyl-4-propylpiperidine: Formed by reduction of 1-Benzyl-4-(3-bromopropyl)piperidine, with different reactivity and biological properties.
Uniqueness: this compound is unique due to the presence of both benzyl and 3-bromopropyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthetic chemistry and medicinal research.
Propriétés
Formule moléculaire |
C15H22BrN |
|---|---|
Poids moléculaire |
296.25 g/mol |
Nom IUPAC |
1-benzyl-4-(3-bromopropyl)piperidine |
InChI |
InChI=1S/C15H22BrN/c16-10-4-7-14-8-11-17(12-9-14)13-15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13H2 |
Clé InChI |
WMUQBTCPHHEEGR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CCCBr)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


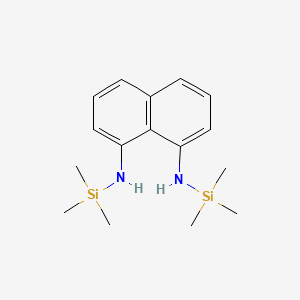
![[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13958844.png)
![2-(3-Methyl-1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13958848.png)
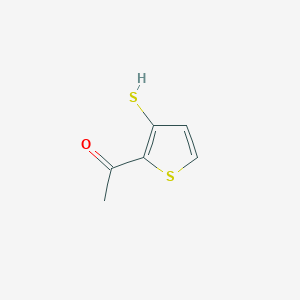
![2-Chloro-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13958861.png)
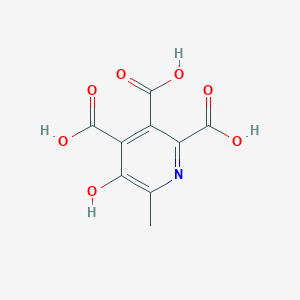
![2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B13958875.png)
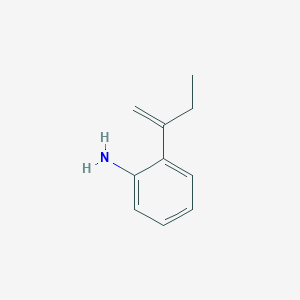
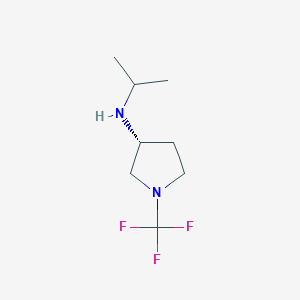
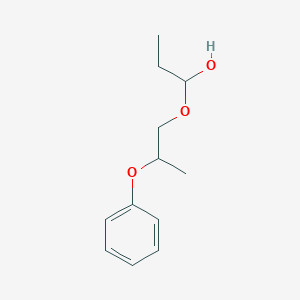
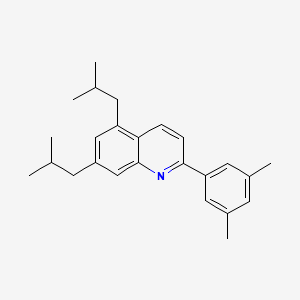
![2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol](/img/structure/B13958911.png)
